molecular formula C15H22O10 B150498 Procumbide CAS No. 20486-27-5

Procumbide

Cat. No. B150498
CAS RN: 20486-27-5
M. Wt: 362.33 g/mol
InChI Key: UBAIOTDKPLIEDD-NTRJNKTHSA-N
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Description

Procumbide is an iridoid glucoside that has been isolated from Harpagophytum procumbens. The structure of procumbide was revised based on spectral information, including 1H and 13C NMR, and 1H homonuclear Overhauser enhancements. The revised structure is an isomer of antirrhinoside, with the difference being in the stereochemistry at the C6 position .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the first total synthesis of (±)-6'-methoxyretrojusticidin B, which was initially proposed as procumphthalide A, was achieved using regiocontrolled benzannulation. This synthesis involved key steps such as the use of an aryl(aryl')-2,2-dichlorocyclopropylmethanol. However, the structure of the synthesized product was found to be inconsistent with that of natural procumphthalide A, leading to a revision of the structural elucidation of procumphthalide A to 5'-methoxyretrochinensin .

Molecular Structure Analysis

The molecular structure of procumbide has been determined through various spectroscopic techniques. The use of 1H and 13C NMR spectroscopy has been crucial in the structural elucidation of iridoid glucosides like procumbide. The stereochemistry at specific carbon centers, such as C6, plays a significant role in defining the structure and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

While the specific chemical reactions of procumbide have not been detailed in the provided papers, the synthesis of similar compounds involves complex reactions, including benzannulation and the use of dichlorocyclopropylmethanol intermediates. These reactions are important for constructing the core structure of the molecules and introducing functional groups that define their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of procumbide are inferred from its structural features and the properties of similar compounds. For example, flavonoids like procumbenetin, which have been isolated from Tridax procumbens, possess multiple hydroxy groups that contribute to their solubility and reactivity. These hydroxy groups also play a role in the antioxidant activity of flavonoids . Similarly, the presence of glycosidic linkages in iridoid glucosides like procumbide affects their solubility and stability, which are important for their biological activities .

Scientific Research Applications

Structural Analysis of Procumbide

  • Bendall et al. (1979) proposed a revised structure for Procumbide based on 1H and 13C N.M.R spectral information and 1H homonuclear Overhauser enhancements, identifying it as an isomer of antirrhinoside, differing only in stereochemistry at C6 (Bendall, Ford, & Thomas, 1979).

Therapeutic Potential

  • Ferrante et al. (2017) highlighted the neuroprotective effects of Harpagophytum procumbens, which contains Procumbide, in protecting rat cortex synaptosomes from amyloid β-peptide. This suggests a potential role in managing symptoms related to Alzheimer's disease (Ferrante et al., 2017).
  • Andersen et al. (2004) studied the anti-inflammatory and analgesic effects of Harpagophytum procumbens in a rat model of arthritis, further underscoring the potential medicinal benefits of compounds like Procumbide (Andersen et al., 2004).
  • Menghini et al. (2019) provided an overview of the biological activities of Harpagophytum procumbens, particularly noting the presence of iridoid glycosides including Procumbide. The study emphasized its use in traditional medicine for treating inflammatory diseases (Menghini et al., 2019).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2R,4S,5S,6S,10S)-5,6-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-14-9-13(22-3-2-15(9,21)10(20)11(14)25-14)24-12-8(19)7(18)6(17)5(4-16)23-12/h2-3,5-13,16-21H,4H2,1H3/t5-,6-,7+,8-,9-,10+,11+,12+,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAIOTDKPLIEDD-NTRJNKTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3C(OC=CC3(C(C1O2)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H]3[C@@H](OC=C[C@]3([C@H]([C@@H]1O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procumbide

CAS RN

20486-27-5
Record name Procumbide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020486275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROCUMBIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F233693T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Procumbide and where is it found?

A1: Procumbide is an iridoid glucoside primarily found in the roots of the Harpagophytum procumbens plant, also known as Devil's Claw. [, , ] It is one of the major iridoid glycosides found in this plant, along with harpagoside and harpagide. [, , ] Procumbide has also been identified in other plant species, such as Andrographis paniculata, Cyperus rotundus, and Stapelia variegata. [, , ]

Q2: What is unique about the chemical structure of Procumbide?

A2: Procumbide possesses a unique structural feature: an ether linkage between C-3 and C-6 within its iridoid core structure. [] This differentiates it from other iridoid glycosides. Additionally, research has clarified the stereochemistry of Procumbide at the C6 position, establishing it as an isomer of antirrhinoside. [, ]

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